molecular formula C7H5NO5 B3051286 2,5-Pyridinedicarboxylic acid, 1-oxide CAS No. 32658-54-1

2,5-Pyridinedicarboxylic acid, 1-oxide

Cat. No. B3051286
CAS RN: 32658-54-1
M. Wt: 183.12 g/mol
InChI Key: GSYUIHFCQJNUMT-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a heterocyclic building block . It is a dicarboxylic derivative of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of 2,5-Pyridinedicarboxylic acid, 1-oxide contains a total of 18 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acid groups (aromatic), 2 hydroxyl groups, and 1 Pyridine . The empirical formula is C7H5NO4 and the molecular weight is 167.12 .


Physical And Chemical Properties Analysis

2,5-Pyridinedicarboxylic acid appears as a solid and has a melting point of 242-247 °C (dec.) (lit.) . It is described as a yellow to green fine crystalline powder .

Scientific Research Applications

Self-Assembly and Supramolecular Structures

  • Self-Assembly with Diorganotin(IV) Oxides : A study by García-Zarracino & Höpfl (2005) explored the reaction of 2,5-Pyridinedicarboxylic acid with different diorganotin(IV) oxides. They found variations in molecular and supramolecular structures based on solvent influences, indicating applications in creating diverse structures like polymeric or cyclotrimeric arrangements (García-Zarracino & Höpfl, 2005).

Luminescent Properties

  • Lanthanide Complexes : Wang et al. (2010) synthesized new 3D lanthanide complexes using 2,5-Pyridinedicarboxylic acid and sebacate, highlighting its role in forming structures with intricate frameworks and potential in photoluminescent applications (Wang et al., 2010).

Structural Changes through Solvent Interaction

  • Hydrogen Bond-Supported Organic Networks : Noro et al. (2016) investigated how solvent molecules affect the structural formation of 2,5-Pyridinedicarboxylic acid N-oxide, revealing its capability for reversible structural changes through solvent release/uptake (Noro et al., 2016).

Photolysis and Spectroscopy

  • Photolysis and Spectra Study : The work of Caswell, Lee, & Creagh (1972) focused on the photolysis and ultraviolet absorption spectra of 1-oxides of pyridinecarboxylic acids, including 2,5-Pyridinedicarboxylic acid, 1-oxide. Their findings can contribute to understanding the photochemical behavior of these compounds (Caswell et al., 1972).

Catalytic Applications

  • Catalytic Anodes for Chemical Production : Research by Nam, Taitt, & Choi (2018) into the use of copper-based catalytic anodes for producing 2,5-Furandicarboxylic acid, a biomass-derived chemical, suggests potential applications of 2,5-Pyridinedicarboxylic acid in renewable chemical production (Nam et al., 2018).

Coordination Polymers and Fluorescence

  • Highly Stable Indium(III) Coordination Polymer : A study by Yang et al. (2007) on the synthesis and fluorescence properties of an indium(III)-2,5-pyridinedicarboxylate coordination polymer showcases its potential in creating materials with notable photoluminescent properties (Yang et al., 2007).

Biodegradation Studies

  • Degradation by Agrobacterium sp. Strain YJ-5 : The 2023 study by Jiang et al. isolated a bacterium capable of degrading 2,5-Pyridinedicarboxylic acid, opening avenues for bioremediation research (Jiang et al., 2023).

Safety And Hazards

2,5-Pyridinedicarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-oxidopyridin-1-ium-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUIHFCQJNUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545748
Record name 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dicarboxypyridine 1-oxide

CAS RN

32658-54-1
Record name 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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